2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and chloro substituents on the aromatic ring enhances its reactivity and potential for forming derivatives with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: Used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis or interferes with protein synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Amino-5-nitrophenol
- 2-Amino-5-chlorobenzoxazole
Uniqueness
2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of derivatives with specific biological activities.
Properties
Molecular Formula |
C9H8ClN3S |
---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
YRGMWPLPFGBJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
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